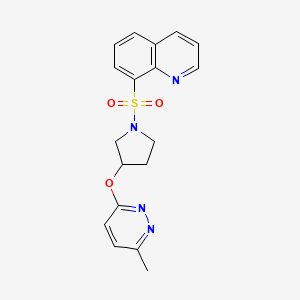

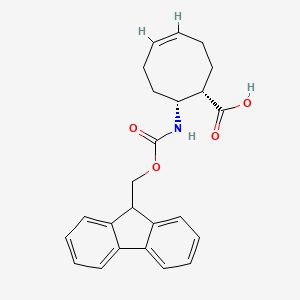

![molecular formula C17H17FO3S B2383015 1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882749-33-9](/img/structure/B2383015.png)

1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone (DMF-FPS) is a novel compound that has been widely studied in recent years due to its potential applications in the field of medicinal chemistry. DMF-FPS is a synthetic compound that is derived from the condensation of 3,4-dimethoxyphenyl-1-propanone and 4-fluorophenylsulfanyl. It has been found to have a wide range of biological activities and has been used in many different scientific research applications. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

The synthesis of compounds related to "1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone" often targets materials with specific properties, such as those suitable for fuel-cell applications. For instance, the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups uses bis(4-fluorophenyl)sulfone as a comonomer. These materials exhibit high proton conductivity and mechanical properties, making them promising for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

Photophysical Studies

Photophysical studies of related compounds, such as 1,2-diarylethenes, shed light on their absorption and fluorescence properties. These compounds, including variants with dimethoxyphenyl groups, show solvent polarity-dependent dual fluorescence, attributed to twisted intramolecular charge transfer excited states. Such properties are valuable for understanding molecular behavior in various environments and developing fluorescent probes (Singh & Kanvah, 2001).

Organic Synthesis and Chemistry

In organic synthesis, the compound "1,1-dimethoxy-2-propanone" serves as an important intermediate. Its synthesis from pyruvaldehyde and methanol, using sulfuric acid as a catalyst, highlights the compound's role in fine chemical production (Huang, 2005).

Advanced Materials and Polymer Science

Research on advanced materials, such as the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, explores the use of (3-nitrophenyl)(phenyl)sulfane and related compounds. These materials, characterized by high refractive indices and small birefringences, hold potential for optical and electronic applications due to their good thermomechanical stabilities (Tapaswi et al., 2015).

Chemiluminescence and Photochemistry

The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals insights into base-induced chemiluminescence. Such research is pivotal for understanding the photophysical behavior of organic compounds and developing new luminescent materials (Watanabe et al., 2010).

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO3S/c1-20-16-8-3-12(11-17(16)21-2)15(19)9-10-22-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEXSZQYUNSNEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)

![3-[4-Oxo-4-(4-phenylpiperazin-1-yl)butyl]-1,2,3-benzotriazin-4-one](/img/structure/B2382941.png)

![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)

![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)